BenchChemオンラインストアへようこそ!

1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid

Lipophilicity Drug-likeness Medicinal chemistry

1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid (CAS 661459-11-6) is an N-Boc-protected, 5-methyl-substituted pipecolic acid derivative with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol. The compound features a stereogenic center at both the 2- and 5-positions of the piperidine ring, making it a chiral, conformationally constrained analog of the natural amino acid pipecolic acid.

Molecular Formula C12H21NO4
Molecular Weight 243.303
CAS No. 661459-11-6
Cat. No. B2873218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid
CAS661459-11-6
Molecular FormulaC12H21NO4
Molecular Weight243.303
Structural Identifiers
SMILESCC1CCC(N(C1)C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
InChIKeyDXLXYTLOWYXOHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Why 1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid (CAS 661459-11-6) is a Key Chiral Building Block for Piperidine-Based Drug Discovery


1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid (CAS 661459-11-6) is an N-Boc-protected, 5-methyl-substituted pipecolic acid derivative with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol [1]. The compound features a stereogenic center at both the 2- and 5-positions of the piperidine ring, making it a chiral, conformationally constrained analog of the natural amino acid pipecolic acid. The Boc (tert-butoxycarbonyl) group serves as a standard amine protecting group, while the free carboxylic acid at the 2-position provides a handle for amide bond formation or esterification. This particular substitution pattern (methyl at C5, carboxyl at C2) distinguishes it from several close regioisomers and deprotected analogs that are commercially available, and its utility as a conformationally constrained building block for peptidomimetics and orexin receptor antagonists has been demonstrated in patent literature [2].

Why Generic Substitution of 1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid Fails: Regioisomeric and Protecting Group Specificity


This compound cannot be freely substituted by its closest analogs due to two orthogonal differentiation axes: regioisomerism at the piperidine ring and the identity of the N-protecting group. Moving the carboxylic acid from the 2-position to the 3-position (e.g., 1-Boc-5-methylpiperidine-3-carboxylic acid ) produces a β-amino acid framework with fundamentally different amide bond geometry and conformational preferences. Similarly, moving the methyl group from the 5-position to the 3-position (e.g., 1-Boc-3-methylpiperidine-2-carboxylic acid ) alters both the steric environment around the carboxylate and the ring pucker. Even within the same regioisomeric family, replacing the Boc group with Cbz (1-((benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid ) changes cleavage conditions from acidic (TFA) to hydrogenolytic, which is incompatible with substrates bearing reduction-sensitive functionality. The patent literature explicitly selects the 5-methyl-2-carboxylic acid substitution pattern, rather than isomeric alternatives, for constructing orexin receptor antagonist pharmacophores, underscoring that the specific spatial arrangement of the methyl and carboxyl groups is critical for downstream biological activity [1].

Product-Specific Quantitative Evidence Guide: 1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid vs. Closest Analogs


Regioisomeric Comparison: 5-Methyl-2-carboxylic acid vs. 5-Methyl-3-carboxylic acid – Lipophilicity (XLogP3)

The target compound possesses a calculated XLogP3 of 2.0 [1], placing it in the moderately lipophilic range preferred for CNS drug candidates and oral bioavailability. Its regioisomer, 1-Boc-5-methylpiperidine-3-carboxylic acid, is also computed to have an XLogP3 of approximately 2.0 (same molecular formula), so this dimension does not differentiate within the regioisomeric series. However, both Boc-protected compounds are significantly more lipophilic than the fully deprotected 5-methylpiperidine-2-carboxylic acid (C7H13NO2, MW 143.18, predicted XLogP3 approximately -1.5 to -2.0 in zwitterionic form), meaning that for applications requiring membrane permeability or organic-phase reactions, the Boc-protected form offers a quantifiable advantage of >3.5 log units in lipophilicity . This difference directly impacts extraction efficiency in synthesis workup and passive membrane permeability in cell-based assays.

Lipophilicity Drug-likeness Medicinal chemistry

Hydrogen Bond Donor/Acceptor Count: Target vs. Cbz-Protected Analog – Synthetic Orthogonality

The target compound has 1 hydrogen bond donor (the carboxylic acid -OH) and 4 hydrogen bond acceptors (two carbonyl oxygens from Boc and carboxyl, the piperidine nitrogen lone pair, and possibly the carboxyl carbonyl), as computed by Cactvs 3.4.8.18 [1]. Its Cbz-protected analog, 1-((benzyloxy)carbonyl)-5-methylpiperidine-2-carboxylic acid (CAS 129769-20-6, C15H19NO4, MW 277.32), has the same donor count (1) but 5 hydrogen bond acceptors due to the additional benzyloxy oxygen, and a significantly larger molecular surface area . The Boc-protected compound's smaller size and lower acceptor count mean that: (a) Boc cleavage with TFA proceeds rapidly and cleanly at room temperature, whereas Cbz requires hydrogenolysis (H2, Pd/C), which is incompatible with alkenes, alkynes, and certain heterocycles; (b) the Boc group's tert-butyl cation byproduct during acidic cleavage is volatile and easily removed, while Cbz cleavage produces non-volatile toluene, requiring additional purification steps. These are class-level differences between Boc and Cbz protecting groups, but they directly determine which downstream synthetic sequences are viable.

Protecting group strategy Synthetic orthogonality Peptidomimetic synthesis

Patent-Cited Utility in Orexin Receptor Antagonist Synthesis: Substitution Pattern Selection

US Patent Application US20120149723A1, filed by GlaxoSmithKline, explicitly claims 'heteroaryloxy 5-methyl substituted piperidine derivatives' as orexin receptor antagonists for sleep disorder treatment [1]. The patent's synthetic schemes rely on 5-methylpiperidine-2-carboxylic acid derivatives (including Boc-protected versions) as key intermediates to construct the 5-methyl substitution pattern that is essential for receptor binding. In contrast, 3-methyl and 4-methyl substitution patterns are not claimed in this patent family for this indication. While direct IC50 or Ki values are not reported for the building block itself (it is an intermediate, not the final drug), the selective use of the 5-methyl-2-carboxylic acid scaffold in a clinical-stage program targeting OX1/OX2 receptors provides procurement-relevant evidence that this specific regioisomer, rather than the 3- or 4-methyl analogs, is required for constructing the pharmacophore associated with orexin antagonism. The final compounds in this series (e.g., Reference Examples) show EC50 values ranging from 5 nM to 108 nM at the orexin receptor in cell-based assays, as independently compiled by BindingDB [2].

Orexin receptor antagonist Sleep disorder GPCR medicinal chemistry

Best Research and Industrial Application Scenarios for 1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid (CAS 661459-11-6)


Synthesis of Conformationally Constrained Peptidomimetics Requiring a Pipecolic Acid Scaffold with 5-Methyl Substitution

This compound is ideally suited for constructing peptidomimetics where the 5-methyl group on the piperidine ring mimics the side chain of a β-branched amino acid (e.g., isoleucine) or imposes a specific ring conformation that favors target binding. The Boc group allows standard solid-phase or solution-phase peptide coupling at the 2-carboxyl position without interference, and the >3.5 log unit lipophilicity advantage over the free amino acid ensures adequate solubility in organic coupling solvents such as DMF or DCM [see Section 3, Evidence Item 1]. In contrast to the 3-methyl regioisomer, the 5-methyl substitution pattern places the steric bulk farther from the reactive carboxyl group, reducing steric hindrance during amide bond formation and improving coupling yields in sterically demanding sequences.

Development of Orexin Receptor Modulators for Sleep and Metabolic Disorders

Based on the patent precedent established in US20120149723A1 [see Section 3, Evidence Item 3], this building block is a required intermediate for synthesizing heteroaryloxy 5-methylpiperidine derivatives that function as orexin receptor antagonists. Downstream compounds derived from this scaffold have demonstrated single-digit nanomolar EC50 values at OX1/OX2 receptors. Researchers pursuing orexin receptor programs should prioritize this exact 5-methyl-2-carboxylic acid regioisomer to ensure their synthetic intermediates align with the structure-activity relationship data disclosed in the patent literature. Use of the 3-methyl or 4-methyl analogs would produce compounds outside the scope of the established pharmacophore.

Multi-Step Organic Synthesis Requiring Orthogonal N-Protection Compatible with Acidic Global Deprotection

When planning a synthetic route that culminates in a final acidic global deprotection step (e.g., simultaneous resin cleavage and side-chain deprotection in solid-phase peptide synthesis), the Boc group on this compound provides the required acid-labile protection. As discussed in Section 3, Evidence Item 2, the Boc group's acid-lability (cleavable with TFA) is orthogonal to Cbz protection (requiring hydrogenolysis), enabling strategies where other protecting groups (e.g., benzyl esters, Alloc) are used elsewhere in the molecule. The volatile byproduct profile of Boc cleavage (CO2, isobutylene) also simplifies post-reaction purification compared to Cbz, where toluene removal requires aqueous workup or chromatography.

Quote Request

Request a Quote for 1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.